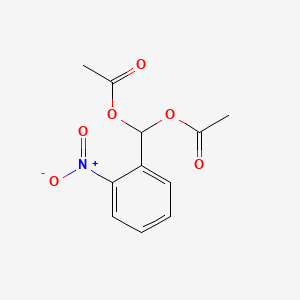

2-Nitrobenzylidene di(acetate)

描述

Structure

3D Structure

属性

IUPAC Name |

[acetyloxy-(2-nitrophenyl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-7(13)17-11(18-8(2)14)9-5-3-4-6-10(9)12(15)16/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZHONATLZBKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212869 | |

| Record name | 2-Nitrobenzylidene di(acetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6345-63-7 | |

| Record name | Methanediol, 1-(2-nitrophenyl)-, 1,1-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6345-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzylidene di(acetate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanediol, diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrobenzylidene di(acetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzylidene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitrobenzylidene diacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y965V9MA9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Ozonolytic Synthesis Pathways of 2-Nitrobenzylidene Di(acetate)

Ozonolysis offers a direct route to functionalize the methyl group of 2-nitrotoluene (B74249), transforming it into the desired benzylidene diacetate. This process involves the oxidative cleavage of specific bonds by ozone, followed by treatment with appropriate reagents to yield the final product.

Catalyzed Ozonolysis of 2-Nitrotoluene

The catalyzed ozonolysis of 2-nitrotoluene is a key method for the synthesis of 2-nitrobenzaldehyde (B1664092), a precursor to 2-Nitrobenzylidene di(acetate). This reaction involves the selective oxidation of the methyl group of 2-nitrotoluene in the presence of a catalyst. While direct conversion to the diacetate in a single ozonolysis step is not the typical pathway, the resulting aldehyde is readily converted. The partial oxidation of 2-nitrotoluene can, however, result in low yields and selectivity for 2-nitrobenzaldehyde. researchgate.net

Mechanistic Aspects of Ozonolytic Formation

The mechanism of ozonolysis involves the initial electrophilic addition of ozone to the substrate. In the context of alkenes, this leads to the formation of a primary ozonide (molozonide), which then rearranges to a more stable ozonide. Subsequent workup, often with a reducing agent like dimethyl sulfide, cleaves the ozonide to yield carbonyl compounds. youtube.com While the direct ozonolysis of the methyl group of 2-nitrotoluene to a diacetate is not a standard reaction, the underlying principle of oxidative cleavage is central to the formation of the aldehyde precursor.

Condensation Reactions for Benzylidene Diacetate Formation

Condensation reactions provide a versatile and widely used approach for the synthesis of benzylidene diacetates, including the 2-nitro substituted variant. These methods typically involve the reaction of a benzaldehyde (B42025) with a source of acetate (B1210297) groups, often catalyzed by an acid or base.

Acid-Catalyzed Acylation of Benzaldehydes

The acid-catalyzed acylation of benzaldehydes with acetic anhydride (B1165640) is a common and effective method for the preparation of benzylidene diacetates. In this reaction, an acid catalyst, such as a strong mineral acid or a Lewis acid, activates the carbonyl group of the benzaldehyde, making it more susceptible to nucleophilic attack by acetic anhydride. This is followed by a second acylation step to form the diacetate. The nitration of benzaldehyde is a classical method for producing mono-nitrobenzaldehydes, which can then undergo this acylation. researchgate.net

Knoevenagel Condensation Approaches with 2-Nitrobenzaldehyde

The Knoevenagel condensation is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. researchgate.netbanglajol.info It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. thermofisher.compurechemistry.org While the direct product is typically an α,β-unsaturated compound, modifications and subsequent reactions can lead to a variety of functionalized products.

In the context of synthesizing derivatives from 2-nitrobenzaldehyde, the Knoevenagel condensation is highly relevant. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). researchgate.netthermofisher.compurechemistry.orgtandfonline.com The initial product is an α,β-unsaturated system. purechemistry.orgorganic-chemistry.org For instance, the reaction of an aromatic aldehyde with malononitrile, an active methylene compound, is a classic example of the Knoevenagel condensation. banglajol.info The reaction can be catalyzed by various bases, including organic amines and their salts. researchgate.netorganicreactions.org The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and catalyst, which can also promote decarboxylation if a carboxylic acid group is present in the active methylene compound. tandfonline.comorganic-chemistry.org

Below is an interactive data table summarizing the catalysts and active methylene compounds commonly used in Knoevenagel condensation reactions.

| Catalyst | Active Methylene Compound |

| Piperidine | Diethyl malonate |

| Pyridine | Malonic acid |

| Urea | Malononitrile |

| Ethylamine | Ethyl benzoylacetate |

| Ammonium (B1175870) acetate | Cyanoacetic acid |

Catalyst Systems in Acylation Reactions

Amine Acetates

The use of amine acetates as catalysts in the synthesis of geminal diacetates like 2-Nitrobenzylidene di(acetate) is not extensively documented in scientific literature under this specific classification. Typically, amine acetates, such as ammonium acetate, are employed in reactions like the Knoevenagel condensation, where they can act as a source of ammonia (B1221849) and acetic acid in situ, facilitating the reaction through the formation of an iminium intermediate.

Ionic Liquids

Ionic liquids (ILs) have emerged as highly effective and environmentally benign catalysts and solvents for a plethora of organic transformations, including the synthesis of acylals (gem-diacetates). Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity and basicity, make them attractive alternatives to conventional volatile organic solvents and catalysts.

Brønsted acidic ionic liquids have demonstrated particular efficacy in catalyzing the reaction between aldehydes and acetic anhydride. The acidic nature of these ionic liquids serves to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by acetic anhydride. The reaction proceeds under mild conditions, often solvent-free, with the ionic liquid acting as both the catalyst and the reaction medium. This dual role simplifies the experimental setup and product workup, as the product can often be separated by simple extraction, and the ionic liquid can be recycled and reused multiple times without a significant loss of catalytic activity.

Several studies have explored the use of various ionic liquids for the synthesis of acylals from aromatic aldehydes. While specific data for 2-nitrobenzaldehyde is often embedded within broader studies, the general findings indicate high to excellent yields and short reaction times. The catalytic efficiency is influenced by the nature of both the cation and the anion of the ionic liquid. For instance, imidazolium-based ionic liquids with anions like tetrafluoroborate (B81430) ([BF4]⁻) or hexafluorophosphate (B91526) ([PF6]⁻) have been successfully employed.

The table below summarizes representative data for the synthesis of acylals from various aromatic aldehydes using ionic liquid catalysts, illustrating the general effectiveness of this approach.

| Aldehyde | Catalyst | Reaction Time (min) | Yield (%) |

| Benzaldehyde | [bmim]BF₄ | 10 - 30 | 95 |

| 4-Chlorobenzaldehyde | [bmim]OH | 15 | 98 |

| 4-Nitrobenzaldehyde | [bmim]OH | 12 | 96 |

| 2-Nitrobenzaldehyde | Acidic Ionic Liquid | 20 - 40 | 90 - 95 |

| Cinnamaldehyde | [bmim]BF₄ | 25 | 92 |

This table is a representation of typical results found in the literature for the synthesis of acylals from aromatic aldehydes using ionic liquid catalysts. Specific conditions may vary.

The high yields obtained, even with electron-withdrawing groups like the nitro group on the aromatic ring, underscore the versatility and efficiency of ionic liquids as catalysts for this transformation. The reusability of the ionic liquid is a key advantage, contributing to the development of greener synthetic methodologies.

Mechanistic Elucidation of Reactions Involving 2 Nitrobenzylidene Di Acetate and Analogues

Hydrolysis Reaction Mechanisms of Benzylidene Diacetates

The acid-catalyzed hydrolysis of benzylidene diacetates, including the nitro-substituted variants, is a well-studied process that can proceed through different mechanistic pathways depending on the reaction conditions and the nature of the substituents on the aromatic ring.

The hydrolysis of benzylidene diacetates can occur via two primary acid-catalyzed mechanisms: the unimolecular A1 (or more specifically AAl1 for alkyl-oxygen cleavage) and the bimolecular AAc2 (acyl-oxygen cleavage) pathways. The predominant mechanism is highly sensitive to the concentration of the acid catalyst.

For instance, studies on p-Nitrobenzylidene diacetate, a close analogue of the title compound, have shown that the reaction mechanism shifts with acidity. rsc.orgrsc.org At lower acid concentrations, the hydrolysis proceeds through the AAc2 mechanism, which is common for the acid-catalyzed hydrolysis of most esters. rsc.orgscispace.com This pathway involves a bimolecular rate-determining step where a water molecule attacks the protonated ester. scispace.com

However, at high acid concentrations, the mechanism for p-Nitrobenzylidene diacetate shifts to an A1 pathway. rsc.orgrsc.org This is evidenced by the linear relationship between the logarithm of the observed rate constant (log kobs) and the Hammett acidity function (H0). rsc.org The A1 mechanism involves a unimolecular rate-determining step where the protonated substrate dissociates to form a carbocation intermediate. The correlation of reaction rates with σ+ values further specifies the mechanism as AAl1, indicating cleavage of the bond between the oxygen and the benzylic carbon. rsc.org

| Acid Concentration | Predominant Mechanism | Key Characteristics |

|---|---|---|

| Low | AAc2 (Bimolecular) | Rate-determining step involves nucleophilic attack by water on the protonated carbonyl group. rsc.orgscispace.com |

| High | AAl1 (Unimolecular) | Rate-determining step is the formation of a carbocation intermediate. rsc.orgrsc.org Rate correlates with Hammett acidity function (H0). rsc.org |

Evidence suggests the involvement of a cyclic transition state in the AAl1 hydrolysis of benzylidene diacetates. rsc.org The entropies of activation calculated for these reactions are consistent with a more ordered, cyclic structure. rsc.orgrsc.org In this proposed transition state, a protonated acetoxy group functions as a Lewis acid, intramolecularly assisting in the departure of the second acetoxy group. rsc.orgrsc.org This concerted mechanism helps to stabilize the forming carbocation and facilitates the unimolecular cleavage. This type of intramolecular assistance by a remote carbonyl group has been observed to influence stereoselectivity and reaction pathways in other acyclic acetal (B89532) systems.

Substituents on the benzene (B151609) ring play a critical role in determining the rate and mechanism of hydrolysis. The nature of the substituent influences the stability of the carbocation intermediate in the A1 pathway.

Electron-donating groups , such as a p-methoxy group, stabilize the positive charge of the benzylic carbocation. This stabilization facilitates the AAl1 mechanism. For example, p-methoxybenzylidene diacetate hydrolyzes via an SN1 type process, which also appears to involve a cyclic mechanism, and shows a significant uncatalyzed reaction rate. rsc.org

Electron-withdrawing groups , like the nitro group in 2-Nitrobenzylidene di(acetate) and its para-isomer, destabilize the carbocation intermediate. This destabilization disfavors the A1 pathway, making the AAc2 mechanism more competitive, especially at lower acidities. rsc.orgrsc.org The strong electron-withdrawing nature of the nitro group is why a shift from the AAc2 to the A1 mechanism is only observed at very high acid concentrations for p-Nitrobenzylidene diacetate. rsc.org Generally, electron-withdrawing substituents significantly decrease the rate of hydrolysis for benzylidene acetals. researchgate.net

| Substituent Type | Example | Effect on Carbocation Intermediate | Favored Pathway | Relative Rate |

|---|---|---|---|---|

| Electron-Donating | p-methoxy | Stabilizes | AAl1 / SN1 rsc.org | Increased |

| Electron-Withdrawing | p-nitro | Destabilizes | AAc2 (at low acidity), AAl1 (at high acidity) rsc.orgrsc.org | Decreased researchgate.net |

Photochemical Reaction Mechanisms

Compounds containing the 2-nitrobenzyl (or o-nitrobenzyl) moiety are well-known photolabile protecting groups. Upon irradiation with UV light, they undergo an intramolecular redox reaction that leads to the cleavage of the protected functional group.

Laser flash photolysis studies have been instrumental in identifying the transient intermediates involved in the photochemical reaction. The primary photoproduct formed upon excitation is a short-lived aci-nitro intermediate, which typically has a maximum absorption around 400 nm. researchgate.net This intermediate is formed following the intramolecular hydrogen abstraction.

| Intermediate | Formation Step | Key Features |

|---|---|---|

| Excited Nitro Group | UV light absorption | Initiates intramolecular H-abstraction. researchgate.net |

| aci-Nitro Transient | Intramolecular H-abstraction | Short-lived species with λmax ~400 nm. researchgate.net |

| 2-Nitroso Carbonyl Compound | Rearrangement of aci-nitro intermediate | Stable byproduct of the photoreaction (e.g., 2-nitrosobenzoic acid ester). researchgate.netresearchgate.net |

Transient Species Detection and Characterization in Photolysis

The photolysis of 2-nitrobenzylidene derivatives proceeds through a series of short-lived, highly reactive intermediates. The detection and characterization of these transient species are paramount to a complete mechanistic understanding and have been accomplished primarily through time-resolved spectroscopic techniques such as laser flash photolysis and transient absorption spectroscopy.

Upon absorption of UV light, the initial photochemical event is an intramolecular hydrogen atom transfer from the benzylic position to the oxygen of the nitro group. This process leads to the formation of a key transient species known as an aci-nitro intermediate . These intermediates exhibit characteristic strong absorption in the near-UV and visible regions of the electromagnetic spectrum, typically with a maximum absorption (λmax) around 400-420 nm. researchgate.net For instance, in the photolysis of related 2-nitrobenzyl compounds, aci-nitro intermediates have been observed with lifetimes in the microsecond to millisecond range, depending on the solvent and the specific molecular structure. researchgate.net

The table below summarizes the typical spectroscopic properties of aci-nitro intermediates generated from 2-nitrobenzyl derivatives, which are analogous to those expected from 2-nitrobenzylidene di(acetate).

| Transient Species | Spectroscopic Detection Method | Typical Absorption Maximum (λmax) | Typical Lifetime |

| Aci-nitro intermediate | Transient Absorption Spectroscopy | 400 - 420 nm | μs - ms |

Regioselectivity in Photolytic Cleavage of Acetals

In the case of 2-nitrobenzylidene acetals derived from nonsymmetrically substituted diols, the photolytic cleavage of the two acetal C-O bonds can proceed with a certain degree of regioselectivity. This selectivity is of significant synthetic importance as it can allow for the preferential release of one hydroxyl group over the other.

Research has demonstrated that the regioselectivity of the photolytic cleavage is primarily governed by the electronic properties of the substituents on the diol backbone. nih.govresearchgate.net Specifically, the cleavage of the acetal C-O bond occurs preferentially in the vicinity of the more electron-withdrawing (or less electron-donating) group. nih.govresearchgate.net This observation is supported by both experimental data and density functional theory (DFT) calculations. nih.govresearchgate.net

The underlying mechanistic rationale for this regioselectivity lies in the stability of the intermediates formed upon C-O bond cleavage. An electron-withdrawing group adjacent to one of the acetal oxygens can stabilize the developing negative charge on that oxygen during the cleavage process, thereby lowering the activation energy for the cleavage of the proximal C-O bond.

The following interactive data table provides a summary of research findings on the regioselective photolytic cleavage of various 2-nitrobenzylidene acetals of nonsymmetrically substituted diols. The product ratio indicates the preference for cleavage at one of the two possible C-O bonds.

| Diol Substrate | Substituent (R) | Electronic Nature of R | Major Product Isomer | Minor Product Isomer | Product Ratio (Major:Minor) | Reference |

| 1-Phenyl-1,2-ethanediol | Phenyl | Electron-withdrawing | Cleavage at C-O bond adjacent to Phenyl | Cleavage at C-O bond adjacent to CH2 | >95:5 | Šebej et al., 2009 |

| (R)-1,2-Propanediol | Methyl | Electron-donating | Cleavage at C-O bond adjacent to CH2 | Cleavage at C-O bond adjacent to CH(CH3) | 60:40 | Šebej et al., 2009 |

| Methyl 2,3-O-(2-nitrobenzylidene)-α-D-glucopyranoside | - | Complex polyol | - | - | Moderate to high regioselectivity observed | Šebej et al., 2009 |

Applications of 2 Nitrobenzylidene Di Acetate in Complex Organic Synthesis

Intermediate in Multistep Synthesis of Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials with a wide array of applications, including gas storage, separation, and catalysis. d-nb.infouniversityofgalway.ie The synthesis of MOFs involves the self-assembly of metal ions or clusters with organic ligands, known as linkers. d-nb.inforesearchgate.net The properties of the resulting MOF are highly dependent on the structure of these organic linkers.

While direct incorporation of 2-nitrobenzylidene di(acetate) into MOF structures is not a primary application, its derivatives play a crucial role as intermediates in the synthesis of the complex organic linkers required for functional MOFs. The nitro group can be chemically modified or reduced to an amine, and the diacetate can be hydrolyzed to a diol or aldehyde, providing reactive sites for building larger, more complex linker molecules. These tailored linkers can then be used to construct MOFs with specific desired properties, such as enhanced porosity or selective catalytic activity.

For instance, the synthesis of MOFs often employs solvothermal or hydrothermal methods where metal salts and organic linkers are reacted in a solvent at elevated temperatures. d-nb.inforesearchgate.net The versatility of intermediates derived from 2-nitrobenzylidene di(acetate) allows for the creation of linkers that can withstand these conditions and coordinate with metal centers to form robust, three-dimensional frameworks. d-nb.info

Precursor for Advanced Building Blocks in Heterocyclic Synthesis

2-Nitrobenzylidene di(acetate) serves as a valuable precursor for the synthesis of various heterocyclic compounds, particularly quinolines. The Friedländer synthesis is a classic and efficient method for producing substituted quinolines from 2-aminobenzaldehydes and compounds with an active methylene (B1212753) group. nih.gov However, the limited availability of diverse 2-aminobenzaldehyde (B1207257) derivatives restricts the scope of this reaction. nih.gov

To overcome this limitation, a modified approach utilizes 2-nitrobenzaldehydes, which are more readily available. In this process, the 2-nitrobenzaldehyde (B1664092) derivative is reduced in situ to the corresponding 2-aminobenzaldehyde, which then immediately participates in the Friedländer condensation. 2-Nitrobenzylidene di(acetate) can be readily converted to 2-nitrobenzaldehyde, making it an important starting material in this domino reaction sequence.

The reaction typically involves the reduction of the nitro group using reagents like iron in acetic acid (Fe/AcOH). nih.gov The resulting 2-aminobenzaldehyde then undergoes a Knoevenagel condensation with an active methylene compound, followed by cyclization and dehydration to form the quinoline (B57606) ring. nih.gov This one-pot synthesis is highly efficient and tolerates a wide range of functional groups on both reacting partners.

Table 1: Examples of Quinolines Synthesized via Domino Nitro Reduction-Friedländer Annulation

| 2-Nitroaromatic Precursor | Active Methylene Compound | Product | Yield (%) |

| 2-Nitrobenzaldehyde | Ethyl acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | 85 |

| 2-Nitrobenzaldehyde | Acetylacetone | 3-Acetyl-2-methylquinoline | 90 |

| 5-Methoxy-2-nitrobenzaldehyde | Benzoylacetonitrile | 3-Benzoyl-6-methoxyquinolin-2-amine | 78 |

| 2-Nitrobenzaldehyde | Dimedone | 3,4-Dihydro-3,3-dimethylacridin-1(2H)-one | 82 |

This table presents a selection of quinoline derivatives synthesized using the in situ reduction of a 2-nitrobenzaldehyde precursor followed by Friedländer condensation, illustrating the versatility of this methodology.

This strategy highlights the utility of 2-nitro-substituted aromatic compounds, including those derived from 2-nitrobenzylidene di(acetate), as precursors for complex heterocyclic systems.

Controlled Release Systems for Biomolecules

The 2-nitrobenzyl group is a well-established photoremovable protecting group (PPG), also known as a "caging" group, in chemistry and biology. researchgate.net PPGs allow for the spatial and temporal control over the release of active molecules, such as biomolecules or drugs, through the application of light. researchgate.net 2-Nitrobenzylidene di(acetate) and its derivatives are integral to the synthesis of these "caged" compounds.

The core principle involves attaching the 2-nitrobenzyl moiety to a biomolecule, rendering it inactive. Upon irradiation with UV light, typically at wavelengths above 300 nm to avoid damage to biological material, the 2-nitrobenzyl group undergoes a photochemical rearrangement. lookchem.com This process leads to the cleavage of the bond connecting the protecting group to the biomolecule, releasing the active substance and a 2-nitrosobenzaldehyde byproduct. lookchem.com

The efficiency and rate of this "uncaging" process can be fine-tuned by modifying the substituents on the aromatic ring of the 2-nitrobenzyl group. For example, the introduction of methoxy (B1213986) groups, as in the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, can shift the absorption maximum to longer wavelengths and improve the quantum yield of the photorelease. researchgate.netlookchem.com

Table 2: Properties of 2-Nitrobenzyl-Based Photoremovable Protecting Groups

| Protecting Group | Typical Wavelength for Photolysis (nm) | Key Features |

| 2-Nitrobenzyl (NB) | ~300-350 | The parent and most fundamental PPG. |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350-365 | Increased quantum efficiency and red-shifted absorption. |

| α-Carboxy-2-nitrobenzyl (CNB) | ~350 | Improved release kinetics for certain substrates. |

This table summarizes the characteristics of common photoremovable protecting groups based on the 2-nitrobenzyl scaffold, showcasing how structural modifications influence their photochemical properties.

The synthesis of these caged compounds often involves intermediates derived from 2-nitrobenzylidene di(acetate). The diacetate can be hydrolyzed to the corresponding aldehyde, which can then be further functionalized and coupled to the biomolecule of interest. This technology has found applications in the controlled release of neurotransmitters, nucleotides, and peptides in biological research, allowing for precise studies of cellular processes.

Synthesis and Study of Derivatives and Analogues

Nitrobenzylidene Acetals and Thioacetals

Nitrobenzylidene acetals and their sulfur analogues, thioacetals, are important derivatives often synthesized for their roles as protecting groups in multi-step organic synthesis.

Acetals are formed by the reaction of an aldehyde, such as 2-nitrobenzaldehyde (B1664092), with two equivalents of an alcohol or one equivalent of a diol, typically under acidic conditions. The 2-nitrobenzylidene group can be used to protect 1,2- and 1,3-diols. This protective function is particularly valuable in carbohydrate chemistry, where the selective blocking of hydroxyl groups is essential for achieving specific synthetic transformations. The formation of a cyclic acetal (B89532) with a diol creates a stable derivative that masks the reactivity of the hydroxyl groups. The acetal can be later removed under specific conditions to regenerate the diol. nih.gov

Thioacetals are synthesized through the condensation of an aldehyde with thiols or dithiols, a reaction also catalyzed by acids. wikipedia.org Dithioacetals generated from aldehydes and dithiols like 1,2-ethanedithiol or 1,3-propanedithiol are common. wikipedia.org These sulfur-containing compounds are significantly more stable to acidic conditions than their oxygen-containing acetal counterparts, making them robust protecting groups. organic-chemistry.org The synthesis typically involves the reaction of the aldehyde with the thiol or dithiol in the presence of a Lewis or Brønsted acid catalyst. wikipedia.org

The general reactions are as follows:

Acetal formation: R-CHO + 2 R'-OH ⇌ R-CH(OR')₂ + H₂O

Thioacetal formation: R-CHO + 2 R'-SH ⇌ R-CH(SR')₂ + H₂O wikipedia.org

Nitroketene N,S-acetals represent a related class of compounds that have emerged as versatile building blocks for synthesizing various heterocyclic compounds due to their unique electronic properties. nih.govrsc.org

Arylidene Thiazolidinediones with Nitrobenzylidene Moieties

Arylidene thiazolidinediones are a significant class of heterocyclic compounds, and those incorporating a nitrobenzylidene moiety have been the subject of synthetic studies. The primary method for their synthesis is the Knoevenagel condensation. This reaction involves the condensation of an active methylene (B1212753) compound, such as thiazolidine-2,4-dione, with an aldehyde, in this case, a substituted nitrobenzaldehyde. nih.govresearchgate.netresearchgate.net

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or morpholine, and is often carried out by refluxing the reactants in a solvent like ethanol. nih.govnih.gov For instance, 5-(2-Nitrobenzylidene)-3-m-tolyl thiazolidine-2,4-dione was synthesized by reacting 3-(m-tolyl)thiazolidine-2,4-dione with 2-nitrobenzaldehyde in absolute alcohol using morpholine as a catalyst. nih.gov The active methylene group at the C-5 position of the thiazolidinedione ring undergoes condensation with the carbonyl group of the aldehyde to form the C=C double bond of the arylidene moiety. nih.gov

The general synthetic scheme is a two-step process: first, the synthesis of the N-substituted thiazolidine-2,4-dione, followed by the Knoevenagel condensation with the desired aldehyde. nih.govbsu.edu.eg

Table 1: Synthesis of a Nitrobenzylidene Thiazolidinedione Derivative

| Compound Name | Reactants | Catalyst | Yield | Reference |

| 5-(2-Nitrobenzylidene)-3-m-tolyl thiazolidine-2,4-dione | 3-(m-tolyl)thiazolidine-2,4-dione, 2-Nitrobenzaldehyde | Morpholine | 67% | nih.gov |

Nitrobenzylidene Hydrazone Derivatives

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. Nitrobenzylidene hydrazone derivatives are readily synthesized by the acid-catalyzed condensation reaction between a hydrazine (e.g., phenylhydrazine) and a nitrobenzaldehyde (e.g., 2-nitrobenzaldehyde). nih.gov The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic C=N-N linkage, also known as a hydrazone or azomethine group. nih.govnih.gov

These derivatives have been synthesized and characterized extensively using techniques like ¹H- and ¹³C-NMR spectroscopy. nih.gov The position of the nitro group on the aromatic ring influences the electronic environment of the molecule and can be observed in the chemical shifts of the azomethine proton. nih.gov For example, substitution in the ortho-position generally produces the highest deshielding effect on the hydrogen of the azomethine group. nih.gov

Hydrazone derivatives are a well-studied class of compounds known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, anticancer, and antimalarial properties. nih.govimpactfactor.orgsemanticscholar.org

Table 2: Characterization Data for a Nitrobenzylidene Hydrazone Derivative

| Compound Name | Reactants | Azomethine Proton (¹H-NMR, δ ppm) | Reference |

| 2-Nitrobenzylidene phenylhydrazone | 2-Nitrobenzaldehyde, Phenylhydrazine | 8.23 | nih.gov |

Synthesis of Carbohydrate-Derived Nitrobenzylidene Compounds

In carbohydrate chemistry, the regioselective protection and deprotection of hydroxyl groups are fundamental for the synthesis of complex oligosaccharides. rsc.orgnih.gov The 2-nitrobenzylidene group has been effectively utilized as a photolabile protecting group for diols in carbohydrate derivatives. rsc.org

For example, 3-(methoxycarbonyl)propyl 3,4-O-(2-nitrobenzylidene)-6-O-pivaloyl-α-D-galactopyranoside was synthesized and used as a key intermediate in the preparation of branched trisaccharide glycosides. rsc.org The 2-nitrobenzylidene acetal serves as a temporary blocking group for the 3- and 4-position hydroxyls of the galactose unit. A key advantage of this protecting group is its ability to be removed under neutral conditions by photolysis (irradiation with UV light), which prevents damage to other sensitive functional groups within the molecule. This photolytic cleavage can be followed by further reactions, allowing for regioselective functionalization of the carbohydrate scaffold. rsc.org The use of such photolabile groups is a powerful strategy in the multi-step synthesis of complex carbohydrate-based molecules. rsc.orgnih.gov

Development of Axially Chiral Benzylidene Systems

Axial chirality is a type of stereoisomerism that arises from restricted rotation about a single bond, leading to non-superimposable mirror images (enantiomers) without a traditional stereocenter. nih.gov This phenomenon is most commonly observed in biaryl compounds but can also occur in other systems, including certain substituted alkenes like benzylidene derivatives, where rotation around the C-Aryl single bond or the C=C double bond is hindered.

The development of synthetic methods to control this type of chirality is a significant area of modern organic chemistry. acs.org Asymmetric organocatalysis has emerged as a powerful tool for constructing axially chiral compounds. acs.org Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been particularly successful in catalyzing reactions to produce axially chiral products with high enantioselectivity. acs.org

While specific examples focusing solely on 2-nitrobenzylidene di(acetate) are nascent, the strategies developed for other systems are applicable. These strategies often involve the enantioselective functionalization of a prochiral substrate, where the chiral catalyst controls the spatial arrangement of the groups around the developing stereogenic axis. acs.orgresearchgate.net The development of such catalytic systems allows for the efficient and direct synthesis of enantioenriched axially chiral compounds, which are valuable as chiral ligands in catalysis and as components of advanced materials and pharmaceuticals. nih.govnih.gov

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a important method for studying the electronic structure and reactivity of chemical systems. mdpi.com DFT calculations allow for the exploration of reaction pathways, the characterization of transition states, and the prediction of reaction outcomes, providing insights that complement experimental findings.

In the context of 2-nitrobenzylidene acetals, a class of compounds to which 2-Nitrobenzylidene di(acetate) belongs, DFT studies have been crucial in unraveling the mechanisms of their photochemical reactions. researchgate.netfigshare.com These studies focus on the photolysis process, which leads to the cleavage of the acetal (B89532) group and the formation of 2-nitrosobenzoic acid ester intermediates. researchgate.netfigshare.com

A key application of DFT in studying 2-nitrobenzylidene acetals is the prediction of which chemical bonds are most likely to break during a reaction. For acetals derived from asymmetrically substituted diols, DFT calculations have successfully predicted the regioselectivity of the cleavage process. The calculations show that preferential cleavage occurs at the acetal C-O bond located near more electron-withdrawing (or less electron-donating) groups. researchgate.netfigshare.com This predictive capability is invaluable for designing photolabile protecting groups with specific cleavage properties.

The transition state is the highest energy point along a reaction coordinate, and its structure determines the activation energy and, therefore, the rate of the reaction. DFT calculations are used to locate and characterize these fleeting structures. For C-H bond cleavage reactions, for example, DFT can model the transition state to understand the degree of bond breaking and bond formation, revealing if the transfer of a proton and an electron are synchronous or asynchronous. nih.gov While not specifically focused on 2-Nitrobenzylidene di(acetate), these types of calculations are fundamental to understanding reaction kinetics.

Table 1: Illustrative DFT Data for Competing Reaction Pathways

| Pathway | Rate-Determining Step | Calculated Activation Free Energy (kcal/mol) | Description |

| Pathway A | Concerted [8+2] Cycloaddition | 16.6 | A one-step reaction through a single transition state. |

| Pathway B | Stepwise C-C Bond Formation | 21.7 | Involves the formation of a zwitterionic intermediate. |

| Pathway C | Initial [4+2] Cycloaddition | 33.0 | An initial, irreversible cycloaddition followed by rearrangement. |

Note: This table is a generalized representation based on DFT studies of cycloaddition reactions to illustrate how computational data is used to compare different mechanistic possibilities. pku.edu.cn

Chemical reactions can often proceed through multiple, competing pathways. DFT calculations can map out the potential energy surface for a reaction, identifying intermediates and transition states for each possible route. pku.edu.cn This allows researchers to determine the most energetically favorable pathway.

Studies on 2-nitrobenzylidene acetals have revealed considerable complexity in their cleavage mechanisms. researchgate.netfigshare.com The specific reaction pathway can be significantly altered by structural variations in the substrate molecule. researchgate.netfigshare.com DFT modeling helps to rationalize these observations by showing how substituent effects can stabilize or destabilize key intermediates and transition states, thereby favoring one pathway over another. This detailed mechanistic understanding is critical for optimizing reaction conditions and improving the efficiency of the photochemical release of protected functional groups. researchgate.netfigshare.com

Quantum Chemical Modeling of Photochemical Processes

Photochemical reactions are initiated by the absorption of light, which promotes a molecule to an electronically excited state. Quantum chemical modeling is essential for understanding the subsequent processes, such as energy relaxation, bond cleavage, and product formation. nih.gov

The photochemistry of 2-nitrobenzylidene acetals, which is central to their function as photolabile protecting groups, has been investigated using these methods. researchgate.netfigshare.com Upon photoexcitation, the molecule is promoted from its ground electronic state (S₀) to an excited state (S₁). nih.gov Quantum chemical models can simulate this excitation and the subsequent evolution of the molecule on the excited-state potential energy surface. These simulations can reveal the intricate steps involved, including the possibility of nonadiabatic transitions, where the system moves between different electronic states, often through conical intersections which act as funnels for rapid relaxation back to the ground state. nih.gov

Mixed quantum-classical dynamics (MQC) methods are often employed, where the electrons are treated quantum mechanically and the nuclei are treated classically, to simulate the photoinduced dynamics of complex systems in a computationally feasible manner. nih.gov These models provide a time-resolved picture of the photochemical event, from the initial absorption of a photon to the formation of the primary photoproducts.

Computational Analysis of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This is particularly useful for confirming molecular structures, assigning signals in complex spectra, and studying the conformational dynamics of molecules in solution. nih.govescholarship.org

The standard approach involves optimizing the molecular geometry using a method like DFT and then calculating the NMR shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For flexible molecules, it is often necessary to calculate the properties for multiple low-energy conformations and then compute a Boltzmann-weighted average of the chemical shifts. nih.gov The accuracy of these predictions has advanced to the point where they can be a reliable tool for distinguishing between different possible isomers or conformations of a molecule. nih.gov For instance, comparing the computed ¹H and ¹³C NMR chemical shifts with experimental data using statistical methods can provide a high degree of confidence in the structural assignment. nih.gov

Table 2: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Deviation (ppm) |

| C1 | 130.2 | 130.5 | -0.3 |

| C2 | 148.1 | 147.8 | +0.3 |

| C3 | 124.5 | 124.9 | -0.4 |

| C4 | 129.3 | 129.1 | +0.2 |

| C5 | 127.8 | 128.0 | -0.2 |

| C6 | 133.6 | 133.4 | +0.2 |

| CH (acetal) | 101.5 | 101.1 | +0.4 |

| C=O | 169.0 | 168.7 | +0.3 |

| CH₃ | 20.8 | 21.1 | -0.3 |

Note: This table contains hypothetical data to illustrate the typical agreement between computed and experimental NMR chemical shifts, as discussed in computational studies. nih.gov

Prediction of Electronic Properties and Non-Linear Optical (NLO) Responses

Quantum chemical calculations are widely used to predict the electronic properties of molecules, such as their polarizability and hyperpolarizability, which govern their non-linear optical (NLO) responses. researchgate.netnih.gov Materials with significant NLO properties are of great interest for applications in optoelectronics and photonics, such as in frequency conversion (e.g., second-harmonic generation) and optical switching. rsc.orgrsc.org

The first hyperpolarizability (β) is a key molecular property that determines the second-order NLO response of a material. researchgate.net Computational methods, including DFT and time-dependent DFT (TD-DFT), can be used to calculate this property. rsc.orgunibo.it These calculations provide fundamental insights into the structure-property relationships that govern the NLO response. For example, they can show how the presence of electron-donating and electron-withdrawing groups, and the extent of π-electron delocalization, influence the magnitude of β. nih.gov

Recent studies have highlighted the significant role of molecular dynamics and structural fluctuations on NLO responses. researchgate.netnih.gov Therefore, advanced computational models often combine quantum chemical calculations with molecular dynamics simulations to account for the effects of the molecular environment and thermal motion, providing a more realistic prediction of the NLO properties in a condensed phase or solution. researchgate.net

Advanced Analytical Techniques for Characterization and Mechanistic Studies

X-ray Diffraction for Solid-State Structure Determination

For instance, the crystal structure of (E)-1-(2-nitrobenzylidene)-2,2-diphenylhydrazine, determined through single-crystal X-ray diffraction, reveals key structural features that are likely to be relevant to 2-Nitrobenzylidene di(acetate). In this related molecule, the 2-nitrobenzene ring exhibits a torsion angle of 10.17(8)° with the C=N-N plane, indicating a high degree of coplanarity. nih.gov The imine bond (C=N) distance is 1.2871(15) Å, which is a typical value. nih.gov The crystal packing is primarily governed by van der Waals forces. nih.gov

Similarly, the analysis of (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine and its 3-nitro isomer shows that the conformation is stabilized by various intermolecular interactions, including π-π stacking, C-H···O, N-H···O, and C-H···Cl hydrogen bonds. researchgate.net These interactions dictate the formation of complex, layered supramolecular structures in the crystal lattice. researchgate.net In the crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide, the central amide fragment is nearly planar, and it forms significant dihedral angles with the two benzene (B151609) rings (71.76 (6)° and 24.29 (10)°). nih.gov The molecules are linked by N—H⋯O and weak C—H⋯O hydrogen bonds, creating a three-dimensional network. nih.gov

These examples demonstrate that the solid-state structure of 2-nitrobenzylidene derivatives is influenced by a combination of intramolecular conformational preferences (such as the planarity of the nitrobenzene group) and a variety of intermolecular forces that stabilize the crystal packing. It is reasonable to infer that the crystal structure of 2-Nitrobenzylidene di(acetate) would similarly be characterized by a largely planar 2-nitrophenyl group, with the di(acetate) moiety oriented to minimize steric hindrance, and its crystal packing would be stabilized by weak intermolecular forces such as C-H···O interactions.

| Parameter | Value for (E)-1-(2-nitrobenzylidene)-2,2-diphenylhydrazine nih.gov |

|---|---|

| Chemical Formula | C₁₉H₁₅N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.8536 (5) |

| b (Å) | 12.4293 (3) |

| c (Å) | 11.9492 (5) |

| β (°) | 118.584 (5) |

| Volume (ų) | 1545.92 (12) |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structures and monitoring reaction progress in solution. It provides detailed information about the chemical environment of specific nuclei (most commonly ¹H and ¹³C), which is crucial for mechanistic analysis.

In the context of 2-Nitrobenzylidene di(acetate), NMR is instrumental in tracking the transformation of reactants into intermediates and final products. For example, in the photochemical cleavage (photolysis) of 2-nitrobenzylidene acetals, a reaction class to which the di(acetate) belongs, NMR can be used to follow the disappearance of the starting material and the appearance of the 2-nitrosobenzoic acid ester intermediates and the final deprotected products. nih.gov By integrating the signals in the ¹H NMR spectrum over time, the relative concentrations of each species can be determined, allowing for the calculation of reaction rates and the elucidation of the reaction mechanism. nih.gov

While a specific, published NMR spectrum for 2-Nitrobenzylidene di(acetate) is not available, the expected chemical shifts can be predicted based on related structures. For instance, the ¹H NMR spectrum of the isomeric p-nitrobenzylidene diacetate in CDCl₃ shows characteristic signals for the aromatic protons (δ 8.26 and 7.74 ppm), the methine proton (δ 7.72 ppm), and the acetate (B1210297) methyl protons (δ 2.16 ppm). chemicalbook.com The spectrum of the parent compound, 2-nitrobenzaldehyde (B1664092), shows the aldehydic proton at a significantly downfield shift (δ ~10.4 ppm) and the aromatic protons in the range of δ 7.7-8.2 ppm. chemicalbook.com For 2-Nitrobenzylidene di(acetate), the methine proton (the CH group attached to the two acetate groups) would be expected to appear as a singlet in the δ 7.5-8.0 ppm range, while the acetate methyl groups would give a sharp singlet around δ 2.1-2.2 ppm. The aromatic protons would exhibit complex splitting patterns in the δ 7.5-8.3 ppm region due to the influence of both the nitro and the di(acetoxymethyl) substituents.

| Assignment | Chemical Shift (δ, ppm) for p-Nitrobenzylidene diacetate in CDCl₃ chemicalbook.com |

|---|---|

| Aromatic Protons | 8.26 (d) |

| Aromatic Protons | 7.74 (d) |

| Methine Proton (-CH(OAc)₂) | 7.72 (s) |

| Acetate Protons (-OCOCH₃) | 2.16 (s) |

Mass Spectrometry (MS) for Intermediate and Product Identification

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weights and the identification of unknown compounds, including transient reaction intermediates. researchgate.netacs.org When coupled with techniques like electrospray ionization (ESI), MS allows for the gentle ionization and detection of species directly from a reaction mixture. researchgate.net

In studies involving 2-Nitrobenzylidene di(acetate), MS is crucial for identifying the products of its reactions, such as hydrolysis or photolysis. The photochemistry of 2-nitrobenzylidene acetals is known to proceed through 2-nitrosobenzoate ester intermediates. nih.gov ESI-MS would be an ideal technique to detect these charged or easily ionizable intermediates. By monitoring the reaction mixture over time, mass spectrometry can provide direct evidence for the formation and consumption of these key species, offering invaluable insight into the reaction pathway. vscht.cz

The mass spectrum of 2-Nitrobenzylidene di(acetate) (molecular weight 253.21 g/mol ) would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 253 or 254, respectively. Fragmentation patterns observed in tandem MS (MS/MS) experiments would be highly informative for structural confirmation. Expected fragmentation pathways would include the loss of acetic acid (60 Da), an acetoxy radical (59 Da), or ketene (42 Da) from the parent ion, leading to characteristic fragment ions. For example, the loss of an acetoxy group would lead to a fragment at m/z 194. The comprehensive fragmentation study of related 2-nitrobenzaldehyde derivatives has demonstrated the utility of ESI-CID-MS (Collision-Induced Dissociation) in elucidating complex structures. nih.gov

| Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₂NO₆⁺ | 254 |

| [M-OCOCH₃]⁺ | C₉H₈NO₄⁺ | 194 |

| [M-CH₃COOH]⁺• | C₉H₇NO₄⁺• | 193 |

| [M-2(CH₃COOH)]⁺• | C₇H₅NO₂⁺• | 135 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is particularly well-suited for studying compounds with chromophores, such as the aromatic nitro group in 2-Nitrobenzylidene di(acetate), and for monitoring reaction kinetics and photochemical processes. chemicalbook.com

Kinetic Studies: The rate of a chemical reaction involving 2-Nitrobenzylidene di(acetate) can be monitored by observing the change in absorbance at a specific wavelength over time. chemicalbook.com If the reactant, an intermediate, or a product has a distinct absorption band, its concentration can be followed according to the Beer-Lambert law. This allows for the determination of reaction rate constants and the investigation of how factors like temperature and concentration affect the reaction rate.

Photochemical Studies: 2-Nitrobenzylidene di(acetate) belongs to a class of photolabile compounds, often referred to as "caged" compounds. Upon irradiation with UV light, these molecules undergo an internal redox reaction, leading to the cleavage of the benzylidene group and the formation of a 2-nitroso derivative. nih.govresearchgate.net This photochemical transformation can be readily monitored using UV-Vis spectroscopy. The initial spectrum of the 2-nitro compound will change significantly as it converts to the 2-nitroso product, which has a different chromophore and thus a different absorption spectrum. By recording spectra at various time intervals during irradiation, the progress of the photolysis can be quantified, and the quantum yield of the reaction can be determined. For example, the photolysis of 2,6-di(4'-azidobenzylidene)-methylcyclohexanone, another photochemically active compound, was successfully monitored by UV-Vis spectroscopy to elucidate its complex photoreaction course. hmdb.ca

The UV spectrum of 2-nitrobenzaldehyde, a closely related precursor, shows strong absorption in the UV region. nih.gov It is expected that 2-Nitrobenzylidene di(acetate) will also exhibit strong UV absorbance due to the presence of the nitroaromatic chromophore, making UV-Vis spectroscopy an excellent tool for its analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range, making its FT-IR spectrum a unique molecular "fingerprint". researchgate.net

The FT-IR spectrum of 2-Nitrobenzylidene di(acetate) is expected to exhibit several characteristic absorption bands that confirm its structure:

Nitro Group (NO₂): Aromatic nitro compounds display two strong, characteristic stretching vibrations. The asymmetric stretch typically appears in the 1550-1500 cm⁻¹ region, while the symmetric stretch is found between 1355-1315 cm⁻¹. researchgate.netuc.edu The presence of strong bands in these regions would be clear evidence for the nitro group.

Ester Carbonyl (C=O): The di(acetate) functionality contains two ester groups. The C=O stretching vibration in saturated esters gives rise to a very strong and sharp absorption band in the range of 1750-1735 cm⁻¹. rsc.orgmdpi.com

Ester C-O Stretch: Esters also show strong C-O stretching bands. Two bands are typically observed, one for the C-O bond adjacent to the carbonyl and one for the O-C bond of the "alkoxy" portion, appearing in the 1300-1000 cm⁻¹ region. rsc.org

Aromatic Ring: The benzene ring will show C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C in-ring stretching vibrations of variable intensity in the 1600-1450 cm⁻¹ region. fda.gov C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range can also provide information about the substitution pattern of the aromatic ring. fda.gov

By analyzing the positions and intensities of these absorption bands, FT-IR spectroscopy provides a straightforward and reliable method for the qualitative confirmation of the functional groups present in 2-Nitrobenzylidene di(acetate).

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic Nitro (R-NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |

| Aromatic Nitro (R-NO₂) | Symmetric Stretch | 1355 - 1315 | Strong |

| Ester (R-CO-OR') | C=O Stretch | 1750 - 1735 | Strong |

| Ester (R-CO-OR') | C-O Stretch | 1300 - 1000 | Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-nitrobenzylidene di(acetate), and how can reaction conditions be optimized for high yield?

- 2-Nitrobenzylidene di(acetate) is synthesized via condensation reactions between nitrobenzaldehyde derivatives and diols or diamines under acidic or photolytic conditions. For example, hydrazone derivatives involving 2-nitrobenzylidene groups are synthesized with yields up to 70% using reflux in ethanol with catalytic acetic acid . Optimization involves controlling temperature, solvent polarity, and stoichiometry. Photolysis (45 min in methanol) or trifluoroacetic acid (0°C in CH₂Cl₂) can further enhance yield by selectively cleaving intermediates .

Q. How is the structural integrity of 2-nitrobenzylidene di(acetate) confirmed experimentally?

- Structural characterization employs IR spectroscopy (C=N stretching at ~1600 cm⁻¹), UV-Vis spectroscopy (π→π* transitions in the nitrobenzylidene moiety), and ¹H/¹³C NMR (distinct shifts for acetate protons at δ 2.0–2.3 ppm and aromatic protons at δ 7.5–8.5 ppm) . Mass spectrometry (ESI-MS) confirms molecular ion peaks matching theoretical masses .

Q. What role does 2-nitrobenzylidene di(acetate) serve as a protecting group in organic synthesis?

- The compound acts as a photolabile protecting group for alcohols and amines. Its 2-nitrobenzylidene acetal forms stable intermediates that can be cleaved under UV light (λ = 365 nm) or acidic conditions (e.g., CF₃CO₃H), yielding axial nitrobenzoates with >95% efficiency . This is critical in carbohydrate chemistry to selectively protect hydroxyl groups during glycosylation .

Advanced Research Questions

Q. How do steric and electronic effects influence the coordination chemistry of 2-nitrobenzylidene di(acetate) with transition metals?

- The nitro group’s electron-withdrawing nature stabilizes low oxidation states in metal complexes. For example, tris[(2-nitrobenzylidene)aminoethyl]amine forms Cu(I) complexes with distorted tetrahedral geometry, while amine podands (e.g., tris[(2-nitrobenzyl)aminoethyl]amine) stabilize Cu(II) with square-planar coordination. Larger ligands (e.g., propyl-based analogs) reduce metal-ligand fit, altering redox properties . Computational studies (DFT) can predict ligand-metal bond strengths and geometry .

Q. What computational methods are suitable for analyzing the electronic properties of 2-nitrobenzylidene di(acetate) derivatives?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For hydrazone derivatives, DFT analysis correlates electron localization function (ELF) with antioxidant activity . Molecular docking evaluates binding affinities of Schiff base derivatives (e.g., with α-glucosidase), identifying key interactions like hydrogen bonding and π-stacking .

Q. How can contradictions in spectroscopic data for 2-nitrobenzylidene di(acetate) derivatives be resolved?

- Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., keto-enol equilibria) or polymorphism . For example, hydrazone derivatives may exhibit multiple conformers detectable via variable-temperature NMR. X-ray crystallography provides definitive structural validation, as seen in Cu(I) perchlorate complexes . Cross-referencing with high-resolution mass spectrometry ensures molecular consistency .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。